molecular formula C16H10F6N2O2 B3243738 1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 159117-83-6

1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B3243738
Key on ui cas rn: 159117-83-6
M. Wt: 376.25 g/mol
InChI Key: MKVXMIULTOWONJ-UHFFFAOYSA-N
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Patent
US05475015

Procedure details

To an ice cooled suspension of N-(2-ethoxycarbonylamino-4-trifluoromethylphenyl)-2-methoxy-5-trifluoromethylaniline (140 mmol, 59 g) in 200 ml absolute ethanol is added sodium (174 mmol, 4 g) and the mixture is stirred at 70° C. for four hours. When the reaction is completed the reaction mixture is poured into water which is acidified and the title compound is collected by filtration as white crystals, M.p. 226° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-ethoxycarbonylamino-4-trifluoromethylphenyl)-2-methoxy-5-trifluoromethylaniline
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:4]([NH:6][C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[NH:17][C:18]1[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=1OC)=[O:5])C.[Na].[OH2:31].[CH2:32](O)C>>[CH3:32][O:31][C:19]1[CH:20]=[CH:21][C:22]([C:24]([F:26])([F:25])[F:27])=[CH:23][C:18]=1[N:17]1[C:8]2[CH:9]=[CH:10][C:11]([C:13]([F:16])([F:14])[F:15])=[CH:12][C:7]=2[NH:6][C:4]1=[O:5] |^1:29|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N-(2-ethoxycarbonylamino-4-trifluoromethylphenyl)-2-methoxy-5-trifluoromethylaniline
Quantity
59 g
Type
reactant
Smiles
C(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)NC1=C(C=CC(=C1)C(F)(F)F)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the title compound is collected by filtration as white crystals, M.p. 226° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)N1C(NC2=C1C=CC(=C2)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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